N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound with a unique structure that includes a dibutylamine moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps. One common method includes the reaction of dibutylamine with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl({2-hydroxy-3-[N-(3-methylphenyl)benzenesulfonamido]propyl})amine: Similar structure but with benzyl groups instead of butyl groups.
N,N-dibutyl-2-hydroxy-3-methoxybenzamide: Contains a benzamide moiety instead of the sulfonamide group.
Uniqueness
DIBUTYL({2-HYDROXY-3-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H36N2O4S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H36N2O4S/c1-4-6-17-25(18-7-5-2)19-21(27)20-26(23-15-11-12-16-24(23)30-3)31(28,29)22-13-9-8-10-14-22/h8-16,21,27H,4-7,17-20H2,1-3H3 |
InChI Key |
LHNVWMXOLMTWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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